E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline

Description

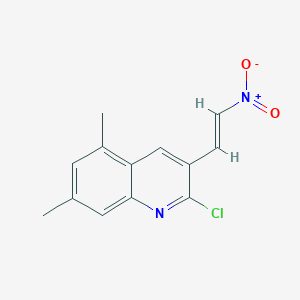

E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline (CAS: 1031929-38-0) is a nitrovinyl-substituted quinoline derivative with the molecular formula C₁₃H₁₂ClN₂O₂ and a molecular weight of 262.69 g/mol . Its structure features a quinoline core substituted with a chlorine atom at position 2, methyl groups at positions 5 and 7, and a nitrovinyl group at position 3 (Figure 1).

Quinoline derivatives, particularly E-2-styrylquinolines, are renowned for their bioactivity, including roles as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents . The nitrovinyl substituent in this compound may enhance its electronic properties and biological interactions compared to non-nitrated analogs.

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-5,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-5-9(2)11-7-10(3-4-16(17)18)13(14)15-12(11)6-8/h3-7H,1-2H3/b4-3+ |

InChI Key |

UAFSFJZMBBMDAZ-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)/C=C/[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=C[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Time |

|---|---|---|---|---|

| Cyclization | POCl₃, nitromethane | 89.5 | 99.5 | 16–24 h |

| Microwave | DBU, nitroethane | 85–90 | 98.9 | 0.5 h |

| Sequential | SnCl₂, nitroethylene | 78–82 | 97.2 | 8–12 h |

Critical Reaction Parameters

- Temperature : Optimal chlorination occurs at 60–65°C.

- Catalysts : Cuprous chloride (CuCl) and DBU improve nitrovinyl coupling efficiency.

- Purification : Recrystallization with isopropanol/activated carbon achieves >99% purity.

Challenges and Optimization

- Regioselectivity : Ensuring E-configuration of the nitrovinyl group requires strict control of steric and electronic factors.

- Byproducts : Over-chlorination or dimerization can occur; mitigated by slow reagent addition and inert atmospheres.

Chemical Reactions Analysis

E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline serves as a lead compound in the development of new drugs targeting various diseases, including malaria and cancer. Its structural analogs have shown promising antimalarial activity against Plasmodium falciparum, with some derivatives exhibiting low nanomolar efficacy . The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives against various tumor cell lines. For example, derivatives have demonstrated significant anti-proliferative effects, suggesting their potential use in cancer therapy .

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound is utilized to create more complex molecular structures. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antimalarial Activity

A study investigated the structure–activity relationship of this compound derivatives. The results indicated that certain modifications enhanced their potency against drug-resistant strains of Plasmodium falciparum, with some compounds showing an excellent selectivity index . This highlights the compound's potential as a scaffold for developing new antimalarial agents.

Case Study 2: Antitumor Efficacy

In vitro evaluations of this compound derivatives against various cancer cell lines revealed promising results. The study demonstrated that specific structural modifications could significantly enhance their cytotoxicity and selectivity towards cancer cells . This positions these compounds as viable candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the electronic and steric properties of quinoline derivatives. Key comparisons include:

*Estimated based on structural similarity.

Key Observations :

- Methyl vs. Ethoxy Groups : The 5,7-dimethyl configuration in the target compound enhances lipophilicity compared to the 6-ethoxy analog, which has higher polarity due to the ether oxygen .

Biological Activity

E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline is a synthetic organic compound belonging to the quinoline class, characterized by its unique structural features, including a chloro group, dimethyl groups, and a nitrovinyl moiety. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.08 g/mol. Its structure can be represented as follows:

Key Structural Features:

- Chloro Group : Enhances reactivity and biological interactions.

- Dimethyl Groups : Influence the compound's lipophilicity and steric properties.

- Nitrovinyl Moiety : Contributes to the compound's electronic properties and potential biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Quinoline Backbone : Utilizing standard quinoline synthesis techniques.

- Introduction of the Chloro Group : Chlorination reactions at the 2-position.

- Addition of Dimethyl Groups : Methylation reactions at the 5 and 7 positions.

- Formation of the Nitrovinyl Functionality : Via nucleophilic substitution or other coupling reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimalarial and anticancer applications.

Antimalarial Activity

A study on related quinoline derivatives highlighted that compounds with similar structures demonstrated potent antiplasmodial activity. For instance, compounds bearing a nitro group showed enhanced efficacy against Plasmodium falciparum strains with EC50 values in the low nanomolar range:

| Compound | EC50 (nM) | Structural Features |

|---|---|---|

| Compound A | 28.6 ± 0.9 | Nitro at para position |

| Compound B | 41.2 ± 5.3 | Unsubstituted |

| This compound | TBD | Chloro and nitro groups |

The presence of both chloro and nitro groups was found to enhance biological activity compared to analogs lacking these substituents .

Anticancer Activity

In vitro studies have shown that quinoline derivatives can inhibit various cancer cell lines. The compound's structural features contribute to its interaction with key cellular targets:

- Mechanism of Action : It may act by intercalating DNA or inhibiting specific enzymes involved in cell proliferation.

- Cell Lines Tested : HCT116 (colon cancer) and MCF7 (breast cancer) showed sensitivity to treatment.

The following table summarizes findings from recent studies:

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. SAR studies demonstrate that modifications in substituents can lead to varying levels of potency:

- Chlorine vs. Fluorine Substitution : Chlorinated derivatives often exhibit higher antiplasmodial activity compared to fluorinated counterparts.

- Positioning of Nitro Group : The orientation of the nitro group affects binding affinity and biological efficacy.

Case Studies

- Antimalarial Screening : In a study evaluating various quinoline derivatives against the Dd2 strain of Plasmodium falciparum, this compound was noted for its promising activity alongside other chlorinated analogs .

- Cytotoxicity Assessment : A comprehensive assessment on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, suggesting potential for further development as an anticancer agent .

Q & A

Q. Advanced

- Biosensor integration : Deploy engineered bacterial reporters (e.g., Cupriavidus sp.) with inducible EGFP systems to detect nitroaromatic compounds at sub-nanomolar levels .

- Metabolic pathway analysis : Use LC-MS/MS to identify degradation intermediates (e.g., hydroxylated or dechlorinated products) in soil or aqueous models .

- Ecotoxicology assays : Assess genotoxicity via Ames tests or Daphnia magna survival studies to quantify ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.